Talaporfin sodium
Descripción general
Descripción
Talaporfin sodium is a natural chlorophyll-based, water-soluble photosensitizer . It consists of chlorin e6, derived from chlorophyll, and L-aspartic acid with photosensitizing activity . It can be used for the research of various cancers by using photodynamic therapy (PDT) .
Molecular Structure Analysis
Talaporfin sodium has a molecular formula of C38H37N5Na4O9 . Its average mass is 799.688 Da and its monoisotopic mass is 799.218201 Da .
Physical And Chemical Properties Analysis
Talaporfin sodium has a molecular weight of 735.77 . It is soluble in DMSO and water . Further physical and chemical properties are not detailed in the search results.
Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT) for Malignant Gliomas
Specific Scientific Field:
Oncology and neurosurgery
Summary of the Application:
Talaporfin sodium is used in interstitial photodynamic therapy (i-PDT) for malignant gliomas. In a mouse glioma model, researchers investigated the therapeutic potential of i-PDT using talaporfin sodium. They implanted C6 glioma cells subcutaneously and found that an appropriate dose (10 mg/kg) and timing (90 minutes after administration) were crucial for effective i-PDT. The study revealed that an irradiation energy density of 100 J/cm² or higher was necessary for therapeutic effects across the entire tumor tissue. Talaporfin-induced tissue damage led to apoptosis near the light source and vascular effects (such as fibrin thrombus formation) slightly distant from it .
Treatment of Early-Stage Lung Cancer
Specific Scientific Field:
Oncology (specifically lung cancer)
Summary of the Application:
Talaporfin sodium is approved for use in Japan as a photosensitizer in photodynamic therapy (PDT) for early-stage lung cancer. It is administered in conjunction with a diode laser at a wavelength of 664 nm. This treatment modality has been effective in managing lung cancer at its early stages .
Esophageal Cancer Treatment After Chemoradiotherapy Failure
Specific Scientific Field:
Oncology (esophageal cancer)
Summary of the Application:
A phase II study demonstrated excellent results using second-generation PDT with talaporfin sodium for esophageal cancer patients who experienced local failure after chemoradiotherapy (CRT) or radiotherapy (RT). Although clinical practice data is limited, this therapy shows promise in managing esophageal cancer .
Second-Generation Photosensitizer
Specific Scientific Field:
Photosensitization and cancer treatment
Summary of the Application:
Talaporfin sodium, as a second-generation photosensitizer, offers advantages such as rapid clearance from the body and reduced skin phototoxicity. It can be excited at longer-wavelength lights compared to conventional photosensitizers .
Vascular Shutdown in PDT
Specific Scientific Field:
Vascular biology and cancer treatment
Summary of the Application:
In i-PDT using talaporfin sodium, researchers observed vascular effects, including fibrin thrombus formation, slightly distant from the light source. Optimizing the rate of light delivery into tumor tissue is crucial to achieving an optimal balance between cytotoxic and vascular effects .
Brain Tumor Resection Enhancement
Specific Scientific Field:
Neurosurgery and brain tumor management
Summary of the Application:
While total resection of brain tumors is challenging, fluorescence-guided resection techniques using talaporfin sodium have improved tumor resection extent. Although this method increases progression-free survival time, it does not significantly impact overall survival time .
Safety And Hazards
When handling Talaporfin sodium, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWROAPZCOJYGT-OBJGRMLXSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N5Na4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420519 | |
Record name | Talaporfin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Light Sciences Oncology (LSO) aims to en-light-en cancer patients. Light Sciences has developed Light Infusion Therapy (Litx) which is a novel treatment for solid tumors. The therapy involves inserting a flexible light-emitting diode (LED) into a tumor, followed by an injection of LS11 (talaporfin sodium), a light-activated drug. Once the LED activates LS11, molecular oxygen is converted into singlet oxygen, killing tissue within the LED's scope and shutting down the blood supply to the area. The treatment is designed for use on three types of cancers: hepatoma (liver cancer), metastatic colorectal cancer, and Gioma (brain tumor). | |
Record name | LS11 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Talaporfin sodium | |
CAS RN |
220201-34-3, 220680-62-6 | |
Record name | Talaporfin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talaporfin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALAPORFIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.